2-Nonanone

Catalog No.
S515958
CAS No.
821-55-6
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nonanone

CAS Number

821-55-6

Product Name

2-Nonanone

IUPAC Name

nonan-2-one

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3

InChI Key

VKCYHJWLYTUGCC-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)C

Solubility

0.00 M
0.371 mg/mL at 25 °C
soluble in alcohol, propylene glycol, oil; insoluble in water
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

2-Nonanone; 2 Nonanone; 2Nonanone; Heptyl methyl ketone; Ketone, heptyl methyl;

Canonical SMILES

CCCCCCCC(=O)C

Description

The exact mass of the compound 2-Nonanone is 142.14 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m0.371 mg/ml at 25 °c0.371 mg/ml at 25 °csoluble in alcohol, propylene glycol, oil; insoluble in water1 ml in 1 ml 95% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14760. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. It belongs to the ontological category of methyl ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Antimicrobial Packaging Films

Growth Modulation and Antioxidant System of Lactuca sativa

Molecular Effects in Hymenopteran Nasonia vitripennis

Flavor and Fragrance Industry

Chemical Industry

2-Nonanone, also known as nonan-2-one or beta-nonanone, is a straight-chain aliphatic ketone with the molecular formula C9H18OC_9H_{18}O and a molecular weight of approximately 142.24 g/mol. It is classified as an organic compound characterized by a carbonyl group (C=O) bonded to two carbon atoms. 2-Nonanone is typically found in a liquid state at room temperature and exhibits a sweet, earthy, and fishy odor. This compound is present in various natural sources, including certain foods like corn, ginger, and cloves, where it may contribute to flavor profiles .

The specific mechanism of action of 2-Nonanone in biological systems is not well understood. However, its potential role as a plant metabolite suggests it might be involved in various cellular processes, but more research is required [, ].

  • Mild flammability: Organic compounds like 2-Nonanone can be flammable. Proper handling and storage are crucial.
  • Mild irritation: Ketones can cause irritation to skin and eyes. Wear appropriate personal protective equipment (PPE) when handling.
Typical of ketones:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: While ketones are generally resistant to oxidation, under strong conditions, they can be oxidized to carboxylic acids.
  • Reduction: 2-Nonanone can be reduced to 2-nonanol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation Reactions: It can also engage in condensation reactions with aldehydes or other ketones in the presence of acid catalysts .

Research indicates that 2-nonanone exhibits low toxicity and does not induce significant mutagenic effects. In studies involving Chinese hamster lung fibroblasts, it was found to be non-clastogenic, meaning it did not cause chromosomal damage at tested concentrations . Additionally, it has been detected in various biological systems, suggesting potential roles as a secondary metabolite that may serve defensive or signaling functions .

2-Nonanone can be synthesized through several methods:

  • Oxidation of Alcohols: The most common method involves the oxidation of 2-nonanol using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Decarboxylation of Carboxylic Acids: Another method includes the decarboxylation of nonanoic acid under specific conditions.
  • Alkylation Reactions: It can also be synthesized via alkylation reactions involving suitable alkyl halides and ketones .

2-Nonanone has various applications across different fields:

  • Flavoring Agent: It is used in the food industry for its flavoring properties, contributing to the taste of several food products.
  • Fragrance Component: Due to its pleasant odor profile, it is employed in perfumery and cosmetic formulations.
  • Chemical Intermediate: In organic synthesis, 2-nonanone serves as an intermediate for producing other chemical compounds .

Interaction studies involving 2-nonanone have primarily focused on its sensory properties. Research indicates that it contributes to off-flavors in stored milk products when oxidation occurs. This highlights its role in food chemistry and quality control . Additionally, studies have assessed its potential interactions with other compounds in biological systems, indicating a relatively low reactivity with common biological nucleophiles under physiological conditions .

Several compounds share structural similarities with 2-nonanone. Here are some notable comparisons:

Compound NameMolecular FormulaMolecular WeightKey Characteristics
2-HeptanoneC7H14OC_7H_{14}O114.18 g/molShorter chain length; used in flavoring and fragrances.
4-Methyl-2-pentanoneC6H12OC_6H_{12}O100.16 g/molContains a methyl group; known for distinct flavor profiles.
3-OctanoneC8H16OC_8H_{16}O128.22 g/molSimilar odor characteristics; used in food applications.

While these compounds share functional characteristics as ketones, 2-nonanone's unique nine-carbon chain structure contributes to its distinct sensory properties and applications in flavor and fragrance industries .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Methyl heptyl ketone is a colorless liquid. (USCG, 1999)
Liquid
colourless to pale yellow liquid with a fruity, floral, fatty, herbaceous odou

XLogP3

3.1

Exact Mass

142.14

Boiling Point

377.6 °F at 743 mm Hg (USCG, 1999)
195.3 °C

Flash Point

148 °F (USCG, 1999)

Density

0.832 (USCG, 1999)
0.817-0.823

LogP

3.14 (LogP)
3.14

Appearance

Solid powder

Melting Point

-5.8 °F (USCG, 1999)
-7.5 °C
Fp -15 °
-15°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ZE5K73YN2Z

GHS Hazard Statements

Aggregated GHS information provided by 1662 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 9 of 1662 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 1653 of 1662 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (76.04%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.6 mm Hg (USCG, 1999)
0.62 mmHg

Pictograms

Irritant

Irritant

Other CAS

821-55-6

Wikipedia

2-nonanone

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

General Manufacturing Information

2-Nonanone: ACTIVE

Dates

Modify: 2023-08-15
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